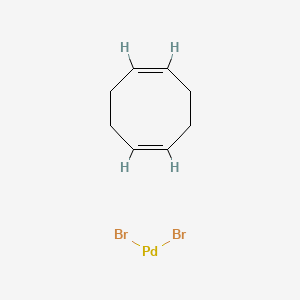

Dibromo(1,5-cyclooctadiene)palladium(II)

描述

The exact mass of the compound Dibromo(1,5-cyclooctadiene)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibromo(1,5-cyclooctadiene)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromo(1,5-cyclooctadiene)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;dibromopalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGPWKGFNEZFD-PHFPKPIQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.Br[Pd]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.Br[Pd]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12145-47-0 | |

| Record name | Dibromo(1,5-cyclooctadiene) palladium (II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Dibromo(1,5-cyclooctadiene)palladium(II)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of (COD)PdBr₂ in Modern Catalysis

Dibromo(1,5-cyclooctadiene)palladium(II), systematically named dibromo[(1,2,5,6-η)-1,5-cyclooctadiene]palladium(II) and commonly abbreviated as (COD)PdBr₂, stands as a cornerstone precursor in the vast landscape of organometallic chemistry and homogeneous catalysis. Its significance lies not in its own catalytic activity, but in its role as a stable, yet reactive, source of palladium(II) for the synthesis of a diverse array of catalytically active species. The 1,5-cyclooctadiene (COD) ligand, a bidentate olefin, provides a stable coordination sphere that renders the complex air- and moisture-tolerant, a practical advantage for storage and handling. However, the COD ligand is also sufficiently labile to be readily displaced by stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and various anionic ligands. This reactivity profile makes (COD)PdBr₂ an exceptionally versatile entry point for generating palladium catalysts tailored for a multitude of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in the synthesis of pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive overview of the synthesis, characterization, and essential considerations for this pivotal palladium complex.

Part 1: Synthesis of (COD)PdBr₂ – A Protocol Grounded in Chemical Principles

The synthesis of dibromo(1,5-cyclooctadiene)palladium(II) is a robust and high-yielding procedure. The most common methods involve the reaction of a palladium(II) salt with 1,5-cyclooctadiene. A particularly efficient route avoids the isolation of intermediate complexes by starting from commercially available palladium(II) chloride.[2]

Mechanistic Rationale

The synthesis proceeds via a ligand exchange mechanism. Palladium(II) chloride, which is polymeric and insoluble in most solvents, is first converted to a more soluble and reactive species. In the presence of excess bromide ions (from a salt like sodium bromide), the tetrachloropalladate(II) anion, [PdCl₄]²⁻, is formed, which then undergoes halide exchange to generate the tetrabromopalladate(II) anion, [PdBr₄]²⁻. This anionic complex is then reacted with 1,5-cyclooctadiene. The diene displaces two bromide ligands to form the neutral, insoluble (COD)PdBr₂ complex, which precipitates from the reaction mixture, driving the reaction to completion.

Detailed Experimental Protocol

Materials and Reagents:

-

Palladium(II) bromide (PdBr₂) or Palladium(II) chloride (PdCl₂)

-

Sodium bromide (NaBr) (if starting from PdCl₂)

-

1,5-Cyclooctadiene (COD)

-

Methanol

-

Dichloromethane

-

Diethyl ether

-

Glacial acetic acid (optional solvent)[2]

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filtration apparatus

-

Schlenk line or vacuum oven for drying

Step-by-Step Synthesis:

-

Preparation of the Palladium Precursor: If starting with palladium(II) chloride, it is suspended in a suitable solvent like ethanol or glacial acetic acid. An excess of sodium bromide is added, and the mixture is gently heated to facilitate the formation of the soluble [PdBr₄]²⁻ complex.[2]

-

Reaction with 1,5-Cyclooctadiene: To the solution of the palladium bromide species, 1,5-cyclooctadiene is added dropwise with vigorous stirring. A yellow precipitate of (COD)PdBr₂ will form immediately.[2]

-

Reaction Completion and Isolation: The reaction mixture is stirred for several hours at room temperature to ensure complete precipitation. The solid product is then collected by vacuum filtration.

-

Purification: The collected solid is washed sequentially with water, methanol, and diethyl ether to remove any unreacted starting materials, salts, and organic residues.

-

Drying: The final product, a fine yellow powder, is dried under vacuum to remove residual solvents.

Synthesis Workflow Diagram:

Sources

An In-Depth Technical Guide to Dibromo(1,5-cyclooctadiene)palladium(II)

Prepared by: Gemini, Senior Application Scientist

Introduction: Positioning PdBr₂(cod) in Modern Catalysis

Dibromo(1,5-cyclooctadiene)palladium(II), often abbreviated as PdBr₂(cod), is a cornerstone organometallic complex for researchers and process chemists. As a stable, solid, and readily available source of palladium(II), it serves as a critical precatalyst in a multitude of synthetic transformations. While perhaps less common than its chloride analogue, PdCl₂(cod), the bromide variant offers distinct reactivity profiles and is indispensable for specific catalytic cycles where the halide ligand plays a crucial role in the rate-determining step.

This guide provides an in-depth exploration of the physical and chemical properties of PdBr₂(cod). Moving beyond a simple datasheet, we will delve into the causality behind its reactivity, provide field-proven experimental protocols for its synthesis and characterization, and offer a mechanistic framework for its application in catalysis. The information herein is curated for scientists in research and drug development who require a deep, practical understanding of this versatile reagent.

Section 1: Core Physical and Structural Properties

The molecular structure consists of a central palladium(II) atom in a square planar coordination geometry. The 1,5-cyclooctadiene (cod) ligand binds to the palladium center in a bidentate fashion through its two double bonds, occupying two coordination sites. The remaining two sites are occupied by bromide ligands. This coordination environment is key to its stability and subsequent reactivity.

Table 1.1: Summary of Physical Properties for PdBr₂(cod)

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂Br₂Pd | [3][4] |

| Molecular Weight | 374.41 g/mol | [3][5] |

| Appearance | Orange to orange-brown crystalline powder/solid | [1][2] |

| Melting Point | 201-205 °C (decomposes) | [5] |

| Palladium Content | ~28.42% | [3] |

| Solubility | Insoluble in water.[6] Soluble in some organic solvents like hydrocarbons and chlorinated solvents.[1] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[1] |

Section 2: Chemical Profile: Reactivity and Catalytic Function

The primary value of PdBr₂(cod) lies in its role as a precatalyst for a vast array of cross-coupling reactions that form the bedrock of modern organic synthesis.[5][6] These reactions, pivotal in pharmaceutical and materials science, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Precatalyst Concept: Activation to the Catalytic Species

PdBr₂(cod) is a Pd(II) complex, which is not the catalytically active form for most cross-coupling reactions. The generally accepted mechanism for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings requires a palladium(0) species.[7][8] Therefore, the first step in the catalytic process is the in situ reduction of the Pd(II) precatalyst to a catalytically active LₙPd(0) complex.

This activation process is a critical, and sometimes overlooked, aspect of the reaction. The reduction can be effected by various reagents present in the reaction mixture, such as phosphine ligands, amines, or the organometallic coupling partner itself.[9] The choice of solvent, base, and ligand directly influences the efficiency and rate of this activation, which in turn dictates the overall performance of the catalytic system. The stability of PdBr₂(cod) makes it an excellent starting point, allowing for the controlled generation of the active Pd(0) species under the desired reaction conditions.[7]

Role in Palladium-Catalyzed Cross-Coupling Reactions

Once the active Pd(0) species is formed, it enters the catalytic cycle. The canonical Suzuki-Miyaura coupling provides an excellent framework for understanding this process.

-

Oxidative Addition : The active LₙPd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate.[7]

-

Transmetalation : The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II) species. This step is typically facilitated by a base.[8]

-

Reductive Elimination : The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

PdBr₂(cod) is a suitable precatalyst for a wide range of such transformations, including:

-

Suzuki-Miyaura Coupling : C-C bond formation between organoboron compounds and organic halides.[6]

-

Heck Reaction : C-C bond formation between an unsaturated halide and an alkene.[5]

-

Buchwald-Hartwig Amination : C-N bond formation between an organic halide and an amine.[5]

-

Sonogashira, Stille, Negishi, and Hiyama Couplings : Versatile C-C bond forming reactions with various organometallic reagents.[5]

Section 3: Experimental Protocols: Synthesis and Characterization

The integrity of any research relies on the quality of the starting materials. While PdBr₂(cod) is commercially available, understanding its synthesis and characterization provides deeper insight and allows for quality verification.

Synthesis of Dibromo(1,5-cyclooctadiene)palladium(II)

This protocol is adapted from a well-established and reliable procedure published in Inorganic Syntheses, which avoids the need to first prepare the chloride intermediate. The causality of this "one-pot" approach is efficiency; reacting the palladium salt directly with sodium bromide and the olefin in a suitable solvent streamlines the process.

Step-by-Step Methodology:

-

Reagent Preparation : In a 125-mL Erlenmeyer flask, suspend palladium(II) chloride (PdCl₂, 1.77 g, 10 mmol) and sodium bromide (NaBr, 6.17 g, 60 mmol) in 15 mL of glacial acetic acid. The large excess of NaBr ensures the complete conversion of the palladium chloride to the more soluble bromide species in situ.

-

Heating : Heat the suspension at 75°C for approximately 10 minutes with stirring. This facilitates the formation of sodium tetrabromopalladate(II) (Na₂[PdBr₄]).

-

Olefin Addition : To the hot, dark solution, add 1,5-cyclooctadiene (6 mL). A black precipitate containing the impure product will form. The olefin displaces the bromide ligands from the palladium coordination sphere.

-

Isolation and Washing : Cool the mixture to room temperature. Collect the precipitate by filtration. Wash the solid sequentially with two 50-mL portions of water followed by two 100-mL portions of diethyl ether. This removes residual acetic acid, inorganic salts, and excess olefin.

-

Purification by Recrystallization : Dissolve the crude, dark solid in a minimal amount of boiling dichloromethane (CH₂Cl₂). The desired product is soluble while metallic palladium and other impurities are not.

-

Hot Filtration : Quickly filter the hot solution through a pad of celite or filter paper to remove the insoluble impurities. The resulting filtrate should be a pale yellow solution.

-

Crystallization : Reduce the volume of the filtrate by evaporation on a steam bath or using a rotary evaporator until crystallization begins.

-

Final Isolation : Cool the solution to room temperature and then in an ice bath to maximize crystal formation. Collect the pale yellow, finely divided powder of PdBr₂(cod) by filtration, wash with a small amount of cold ether, and dry under vacuum.

Characterization Protocols

Characterization is a self-validating system; each technique provides a piece of evidence that, when combined, confirms the identity and purity of the synthesized complex.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing the organic ligand portion of the complex.

-

¹H NMR : For the free 1,5-cyclooctadiene ligand, two signals are typically observed: one for the olefinic protons (=CH) around 5.6 ppm and one for the allylic protons (-CH₂-) around 2.4 ppm.[3] Upon coordination to the electron-deficient palladium(II) center, a significant downfield shift of the olefinic proton signal is expected due to the donation of electron density from the C=C π-orbitals to the metal. The allylic proton signals will also shift. The spectrum of PdBr₂(cod) should show two main resonances corresponding to these two types of protons on the cod ligand, confirming its coordination.

-

¹³C NMR : Similarly, the carbon signals of the cod ligand will shift upon coordination. The olefinic carbons (around 130 ppm in free cod) and the allylic carbons (around 30 ppm in free cod) are expected to shift, providing further evidence of a successful complexation.[10]

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for observing changes in the C=C double bond of the cod ligand.

-

Methodology : A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Results : The free cod ligand has a characteristic C=C stretching vibration around 1650 cm⁻¹. Upon coordination to palladium, the π-backbonding from the metal to the ligand's π* orbitals weakens the C=C bond. This weakening is observed as a decrease in the stretching frequency of this bond by 100-150 cm⁻¹, a hallmark of olefin coordination to a transition metal.[11][12]

3.2.3 Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) provides critical information about the thermal stability and decomposition profile of the complex.

-

Methodology : A small, accurately weighed sample (5-10 mg) is placed in a TGA pan (typically platinum or alumina) and heated under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).[13]

-

Projected Decomposition Pathway : The thermal decomposition of PdBr₂(cod) is expected to occur in distinct steps. The initial weight loss, likely occurring above its melting point of ~205°C, would correspond to the loss of the neutral 1,5-cyclooctadiene ligand (MW ≈ 108.18 g/mol ). The remaining residue would be palladium(II) bromide (PdBr₂), which would further decompose at higher temperatures to metallic palladium (in an inert atmosphere) or palladium oxide (in air).[2][14][15]

3.2.4 Solubility Determination

While qualitatively known to be soluble in some organic solvents, quantitative data is essential for reaction optimization and scale-up. The equilibrium solubility method is a standard protocol.[16]

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. While PdBr₂(cod) is a stable solid, it is an organometallic compound and should be handled with appropriate care.

-

Hazards : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, as recommended.[1]

Conclusion

Dibromo(1,5-cyclooctadiene)palladium(II) is more than just a catalogue chemical; it is a versatile and robust tool for synthetic innovation. Its stability, predictable reactivity as a precatalyst, and well-defined coordination chemistry make it an invaluable asset in both academic and industrial laboratories. By understanding its fundamental physical properties, the nuances of its activation and catalytic function, and the established protocols for its synthesis and characterization, researchers can confidently and effectively harness its full potential to build the complex molecules that drive progress in medicine and materials science.

References

- Curado, N., Maya, C., López-Serrano, J., & Rodríguez, A. (n.d.). Boryl-Assisted Hydrogenolysis of a Nickel-Methyl bond. The Royal Society of Chemistry.

- ChemBK. (2024, April 10). Dibromo(1,2,5,6-η)-1,5-cyclooctadiene palladium.

- Jacob, J., & Colacot, T. J. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.

- Colacot, T. J. (2017, April 12). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. PubMed.

- El-Gahami, M. A., et al. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI.

- Drew, D., & Sturge, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume 13, 47-52.

- American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)palladium(II).

- Al-Maydama, H. M. A., et al. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Herold, D., et al. (2023). Extraction of pure component spectra from ex situ illumination UV/Vis and NMR spectroscopy. Photochemical & Photobiological Sciences.

- SpectraBase. (n.d.). Dichloro(1,5-cyclooctadiene)palladium(II) - Optional[1H NMR] - Spectrum.

- Karmakar, A., & Mukundan, R. (2019). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. RSC Publishing.

- Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation. YouTube.

- Wikipedia. (n.d.). Palladium(II) bromide.

- ResearchGate. (n.d.). The FTIR spectra of Pd (II) complex. The main absorption peaks are related to: C-O stretching, C=C aromatic and C=N aromatic.

- ResearchGate. (2025, August 8). (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands.

- ResearchGate. (n.d.). ͑ a ͒ FTIR spectrum with 30% 13 C enrichment for comparison with.

- ResearchGate. (2025, August 6). Inorganic Syntheses, Volume 15.

- ResearchGate. (n.d.). Solubility of the ligands and the complexes in some selected solvents.

- PubChem. (n.d.). Dibromo(1,5-cyclooctadiene) palladium (II).

- Wiley. (n.d.). inorganic syntheses.

- ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts of Pd(II) and Pt(II) Compounds z H NMR.

- Polymer Chemistry Characterization Lab. (n.d.). Thermogravimetric Analysis (TGA).

- ResearchGate. (2020, August 28). How to Purify Organometallic Complexes ?.

- ResearchGate. (n.d.). (PDF) Organometallic and Coordination Complexes.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

Sources

- 1. rsc.org [rsc.org]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. 1,5-Cyclooctadiene(111-78-4) 1H NMR [m.chemicalbook.com]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. Dibromo(1,5-cyclooctadiene)palladium(II) 12145-47-0 [sigmaaldrich.cn]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to Dibromo(1,5-cyclooctadiene)palladium(II): A Versatile Precursor for Catalytic Excellence

This guide provides an in-depth exploration of dibromo(1,5-cyclooctadiene)palladium(II) (CAS No. 12145-47-0), a pivotal organometallic complex in modern synthetic chemistry. We will delve into its fundamental properties, synthesis, and its extensive applications as a catalyst precursor, with a particular focus on its role in facilitating robust and efficient cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this compound's capabilities in their synthetic endeavors.

Introduction: The Significance of (COD)PdBr₂

Dibromo(1,5-cyclooctadiene)palladium(II), often abbreviated as (COD)PdBr₂, is a well-defined, air-stable palladium(II) complex. Its utility in organic synthesis stems primarily from its role as a precursor to catalytically active palladium(0) species.[1][2] The 1,5-cyclooctadiene (COD) ligand, a bidentate olefin, is readily displaced under reaction conditions, making the palladium center available to enter the catalytic cycle. This feature, combined with its solid, crystalline nature and stability, makes it a more convenient and reliable alternative to other palladium sources that may be pyrophoric or require inert atmosphere handling for storage.[3]

Its primary application lies in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.[4][5] This complex is a workhorse in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, which are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of dibromo(1,5-cyclooctadiene)palladium(II) are well-documented, ensuring its consistent performance in catalytic applications.[6] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 12145-47-0 | [6] |

| Molecular Formula | C₈H₁₂Br₂Pd | [7] |

| Molecular Weight | 374.41 g/mol | [7] |

| Appearance | Orange crystalline powder or chunks | [1][3][4] |

| Melting Point | 201-205 °C | [3][8] |

| Solubility | Insoluble in water | [3] |

| Purity | Typically ≥98% | |

| Storage | Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen) |

Synthesis of Dibromo(1,5-cyclooctadiene)palladium(II)

The preparation of (COD)PdBr₂ is a straightforward process, typically involving the reaction of a palladium(II) salt with 1,5-cyclooctadiene in the presence of bromide ions. A common laboratory-scale synthesis involves reacting a palladium(II) source, such as palladium(II) chloride, with 1,5-cyclooctadiene, followed by the introduction of a bromide source.[8] Mechanochemical routes for the synthesis of such palladium(II) complexes are also being explored as a greener alternative, often resulting in high yields and purity.[9]

Applications in Homogeneous Catalysis

The versatility of dibromo(1,5-cyclooctadiene)palladium(II) is most evident in its broad applicability as a precatalyst in a multitude of cross-coupling reactions.[4] Upon in-situ reduction to Pd(0), it initiates catalytic cycles that are central to modern organic synthesis.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide or pseudohalide, is arguably one of the most widely used cross-coupling reactions.[10][11] (COD)PdBr₂ is an excellent precatalyst for this transformation, offering high yields and functional group tolerance.[1][2]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the in-situ reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

-

Oxidative Addition: The Pd(0) complex reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[11]

-

Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, displacing the halide.[11][12]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the catalytically active Pd(0) species.[11][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Dibromo(1,5-cyclooctadiene)palladium(II) 12145-47-0 [sigmaaldrich.com]

- 7. Dibromo(1,5-cyclooctadiene) palladium (II) | C8H12Br2Pd | CID 11187970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Synthesis of Pd(II) complexes via Mechanochemistry Route [ricerca.unityfvg.it]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Dibromo(1,5-cyclooctadiene)palladium(II) in Common Organic Solvents

Introduction: The Pivotal Role of Solubility in Palladium Catalysis

Dibromo(1,5-cyclooctadiene)palladium(II), systematically named (1Z,5Z)-cycloocta-1,5-diene;dibromopalladium, is a cornerstone organopalladium complex with the chemical formula C₈H₁₂Br₂Pd.[1] Esteemed for its utility as a stable and reliable palladium(II) source, it serves as a critical precatalyst in a multitude of cross-coupling reactions that are fundamental to modern synthetic chemistry, including those central to pharmaceutical and materials science research. The efficacy of this solid, air-stable compound in homogeneous catalysis is intrinsically linked to its ability to dissolve in the reaction medium. A thorough understanding of its solubility profile in common organic solvents is, therefore, not merely academic but a practical necessity for reaction optimization, catalyst loading accuracy, and overall process efficiency.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dibromo(1,5-cyclooctadiene)palladium(II). We will delve into the theoretical underpinnings of its solubility, present a qualitative summary of its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the laboratory.

Theoretical Framework: Deconstructing the Solubility of a Coordination Complex

The solubility of a substance is the manifestation of the intermolecular interactions between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational predictive tool. For dibromo(1,5-cyclooctadiene)palladium(II), a neutral, square planar coordination complex, its solubility is governed by the interplay of its molecular components: the nonpolar 1,5-cyclooctadiene (COD) ligand and the polarizable bromo ligands coordinated to the central palladium(II) atom.

The large, nonpolar hydrocarbon framework of the COD ligand suggests a favorable interaction with nonpolar and weakly polar solvents through London dispersion forces. Conversely, the electron-rich bromo ligands and the palladium center can engage in dipole-dipole or dipole-induced dipole interactions with more polar solvent molecules. The overall solubility in a given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Generally, organometallic compounds of this nature exhibit appreciable solubility in moderately polar and polarizable solvents, such as chlorinated hydrocarbons and some aromatic hydrocarbons. They tend to be less soluble in highly polar, protic solvents like water and lower alcohols, and also in very nonpolar aliphatic hydrocarbons where the solute-solvent interactions are not strong enough to overcome the lattice energy of the solid complex.

Qualitative Solubility Profile

While precise quantitative solubility data for dibromo(1,5-cyclooctadiene)palladium(II) is not extensively documented in publicly available literature, a qualitative understanding can be pieced together from various sources and general knowledge of organometallic chemistry. The following table summarizes the expected solubility behavior in a range of common organic solvents at ambient temperature. It is crucial to note that these are general guidelines, and experimental verification is paramount.

| Solvent Class | Solvent | Formula | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane | CH₂Cl₂ | Soluble | The polarity and high polarizability of dichloromethane facilitate effective solvation of the palladium complex. |

| Chloroform | CHCl₃ | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organometallic complexes. | |

| Aromatic | Toluene | C₇H₈ | Soluble to Sparingly Soluble | The aromatic ring of toluene can engage in π-stacking interactions, and its overall low polarity is compatible with the COD ligand.[2] |

| Benzene | C₆H₆ | Soluble to Sparingly Soluble | Similar to toluene, but its higher freezing point can be a practical limitation. | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | THF's moderate polarity and coordinating ability through the oxygen atom can lead to some dissolution. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | The low polarity of diethyl ether is generally insufficient to overcome the lattice energy of the complex. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | C₃H₇NO | Sparingly Soluble to Insoluble | While highly polar, the strong solvent-solvent interactions in DMF may not be sufficiently disrupted for significant dissolution of the complex. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sparingly Soluble to Insoluble | Similar to DMF, DMSO is a highly polar and structured solvent, which can hinder the dissolution of moderately polar complexes. | |

| Alcohols | Methanol | CH₃OH | Insoluble | The strong hydrogen-bonding network in methanol makes it a poor solvent for this non-protic complex. |

| Ethanol | C₂H₅OH | Insoluble | Similar to methanol, the hydrogen-bonding network and high polarity are unfavorable for dissolution. | |

| Aliphatic | Hexane | C₆H₁₄ | Insoluble | The very low polarity of hexane results in weak solute-solvent interactions, insufficient for dissolution.[2] |

| Aqueous | Water | H₂O | Insoluble | The high polarity and strong hydrogen-bonding network of water make it an unsuitable solvent for this nonpolar complex. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol is adapted from the widely recognized saturation shake-flask method, a gold standard for determining equilibrium solubility.[3] This method is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Materials and Equipment:

-

Dibromo(1,5-cyclooctadiene)palladium(II)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for palladium quantification)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of dibromo(1,5-cyclooctadiene)palladium(II) to a pre-weighed glass vial. The excess is critical to ensure that the solution reaches saturation. A good starting point is to add approximately twice the estimated amount that will dissolve.

-

Record the exact mass of the palladium complex added.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is stable.

-

-

Phase Separation:

-

Once equilibration is complete, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 4 hours. This allows the undissolved solid to settle, leaving a clear supernatant of the saturated solution.

-

Visually inspect the solution to ensure there are no suspended particles.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and discard the first portion of the filtrate to saturate the filter material.

-

Filter the remaining supernatant into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the saturated solution with the same solvent to a concentration that is within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of dibromo(1,5-cyclooctadiene)palladium(II) in the diluted solution using a calibrated analytical method. UV-Vis spectrophotometry can be a viable option if the complex has a distinct chromophore and a calibration curve is established. Alternatively, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for highly accurate quantification of the palladium content.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dibromo(1,5-cyclooctadiene)palladium(II).

Caption: Workflow for the experimental determination of solubility.

Conclusion: Empowering Rational Solvent Selection

A comprehensive understanding of the solubility of dibromo(1,5-cyclooctadiene)palladium(II) is indispensable for its effective application in synthetic chemistry. While quantitative data remains sparse, the theoretical principles outlined, coupled with the qualitative solubility profile, provide a strong basis for rational solvent selection. The detailed experimental protocol presented herein offers a robust and reliable method for researchers to determine precise solubility data in their specific solvent systems of interest. By adhering to these guidelines, scientists can ensure the reproducibility and success of their palladium-catalyzed reactions, ultimately accelerating discovery and innovation in their respective fields.

References

- United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF. [Link]

- ChemBK. Dibromo(1,2,5,6-η)-1,5-cyclooctadiene palladium. [Link]

- PubChem. Dibromo(1,5-cyclooctadiene) palladium (II).

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

- ResearchGate. Solubilities of metal-organic compounds?. [Link]

Sources

A Senior Application Scientist's Guide to Dibromo(1,5-cyclooctadiene)palladium(II): Properties, Synthesis, and Catalytic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(1,5-cyclooctadiene)palladium(II), often abbreviated as (COD)PdBr₂, is a cornerstone organometallic complex that serves as a highly stable and versatile precatalyst in modern organic synthesis. Its prevalence in academic and industrial laboratories, particularly within pharmaceutical and materials science, is due to its convenient handling properties as an air-stable solid and its reliable performance in a multitude of cross-coupling reactions. This guide provides an in-depth examination of the compound's fundamental properties, a detailed and validated protocol for its synthesis, and a mechanistic exploration of its role in catalysis, designed to empower researchers in their synthetic endeavors.

Core Properties of (COD)PdBr₂

A precise understanding of a reagent's physicochemical properties is fundamental to its effective application. (COD)PdBr₂ is a well-characterized, orange crystalline powder valued for its stability and solubility in common organic solvents.[1]

Chemical Identity & Physicochemical Data

The essential quantitative data for Dibromo(1,5-cyclooctadiene)palladium(II) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂Br₂Pd | [2][3][4][5] |

| Molecular Weight | 374.41 g/mol | [2][4][5][6][7] |

| CAS Number | 12145-47-0 | [2] |

| Appearance | Orange powder or chunks | [1][4][6] |

| Melting Point | 201-205 °C | [6] |

| Solubility | Insoluble in water; Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and some polar aprotic solvents. | [6][8] |

| Palladium Content | ~28.4% | [9] |

Molecular Structure

The palladium center in (COD)PdBr₂ adopts a square planar geometry, which is characteristic of Pd(II) complexes. The 1,5-cyclooctadiene (COD) ligand is a bidentate olefin that coordinates to the palladium atom through its two C=C double bonds. This coordination is crucial for the complex's stability. The COD ligand is considered moderately labile, meaning it can be displaced by other ligands, such as phosphines, to initiate the formation of the catalytically active species. This feature is the primary reason for its widespread use as a precatalyst.

Synthesis and Characterization: A Validated Protocol

While (COD)PdBr₂ is commercially available, an in-house synthesis can be cost-effective and provides an excellent opportunity for training. The described protocol is a reliable method adapted from established literature procedures, involving the direct reaction of palladium(II) bromide with 1,5-cyclooctadiene.[10][11]

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

-

Palladium Source : Palladium(II) bromide is used directly. An alternative approach involves starting from Palladium(II) chloride and performing a halide exchange, but the direct route is more atom-economical.[11]

-

Ligand : 1,5-cyclooctadiene is a readily available and stable liquid olefin.

-

Solvent : A non-coordinating solvent is often preferred to prevent competition with the COD ligand for coordination sites on the palladium center.

Step-by-Step Experimental Protocol

Objective : To synthesize Dibromo(1,5-cyclooctadiene)palladium(II) from palladium(II) bromide.

Materials :

-

Palladium(II) bromide (PdBr₂)

-

1,5-cyclooctadiene (COD)

-

Acetone (or suitable solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Filtration apparatus (Büchner funnel)

-

Diethyl ether (for washing)

Procedure :

-

Setup : In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents : Add palladium(II) bromide (1.0 g, 3.75 mmol) and acetone (30 mL) to the flask.

-

Reaction Initiation : To the stirring suspension, add 1,5-cyclooctadiene (0.9 mL, 7.5 mmol, 2 equivalents).

-

Reaction : Heat the mixture to a gentle reflux and maintain for 2-3 hours. The initial dark suspension should transform into an orange-yellow precipitate.

-

Isolation : Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid sequentially with small portions of water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

-

Drying : Dry the resulting orange powder under vacuum to a constant weight. A typical yield is >90%.

Self-Validation : The identity and purity of the synthesized complex should be confirmed by comparing its melting point (201-205 °C) and spectroscopic data (¹H NMR, IR) with literature values.

Applications in Homogeneous Catalysis

(COD)PdBr₂ is not the catalytically active species itself but a precatalyst. It serves as a stable, 16-electron Pd(II) source that, under reaction conditions, is reduced to the active Pd(0) species required for most cross-coupling catalytic cycles.

Role as a Precatalyst

This complex is a preferred choice for a variety of palladium-catalyzed reactions critical to pharmaceutical development, including:

-

Suzuki-Miyaura Coupling[1]

-

Heck Reaction

-

Buchwald-Hartwig Amination[1]

-

Sonogashira, Stille, Negishi, and Hiyama Couplings

The key advantage is its air stability, which simplifies reaction setup compared to using air-sensitive Pd(0) sources like Pd₂(dba)₃.

Activation and Catalytic Cycle

The activation of (COD)PdBr₂ typically involves two key steps:

-

Ligand Exchange : The COD ligand is displaced by a more strongly coordinating ligand, often a phosphine (L), added to the reaction mixture.

-

Reduction : The resulting Pd(II)L₂Br₂ complex is reduced in situ to the active Pd(0)Lₙ species. This reduction can be effected by various reagents present in the reaction, such as amines, phosphines, or other additives.

Once the Pd(0) catalyst is formed, it enters the well-established catalytic cycle for the specific cross-coupling reaction.

Diagram: Precatalyst Activation and Entry into a Generic Catalytic Cycle

Caption: Activation of (COD)PdBr₂ precatalyst and entry into a generic catalytic cycle.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

Hazards : (COD)PdBr₂ is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of contact, rinse the affected area immediately and thoroughly with water.[3]

-

Storage : Store in a cool, dry place in a tightly sealed container. The compound is air-stable and can be stored at ambient temperatures.[6]

Conclusion

Dibromo(1,5-cyclooctadiene)palladium(II) is a testament to the power of rational catalyst design. Its balance of stability for handling and reactivity for catalytic activation makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and mechanistic role allows researchers to leverage its full potential in the efficient construction of complex molecules, driving innovation in drug discovery and materials science.

References

- American Elements. Dibromo(1,5-cyclooctadiene)palladium(II). [Link]

- PubChem. Dibromo(1,5-cyclooctadiene) palladium (II). [Link]

- ChemBK. Dibromo(1,2,5,6-η)-1,5-cyclooctadiene palladium. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Dibromo(1,5-cyclooctadiene)palladium(II)

- Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55. [Link]

- He, W. J., et al. (2021). Pd(COD)(DQ): A Stable, Versatile, and Monometallic Palladium(0)

- Johnson M

- Zillow. Property Listing. [Link]

- Chaparro-Acuña, S. P., et al. (2012). Critical review of Pd-based catalytic treatment of priority contaminants in water.

- ResearchGate. Catalytic activity of palladium complexes, PdCl2(COD) and PdCl2(P(OPh)3)

- Realtor.com. Property Listing. [Link]

- ResearchGate.

- Zillow. Property Listing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. strem.com [strem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Dibromo(1,5-cyclooctadiene)palladium(II), Pd 28.4% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Dibromo(1,5-cyclooctadiene) palladium (II) | C8H12Br2Pd | CID 11187970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Dibromo(1,5-cyclooctadiene)palladium(II) 12145-47-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Pd 142: PdBr2(cod)| CAS 12145 47 0 | Johnson Matthey [matthey.com]

- 10. chembk.com [chembk.com]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

An In-depth Technical Guide to the Spectroscopic Characterization of Dibromo(1,5-cyclooctadiene)palladium(II)

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dibromo(1,5-cyclooctadiene)palladium(II), (COD)PdBr₂. As a pivotal precatalyst in a multitude of cross-coupling reactions, rigorous verification of its structure and purity is paramount for reproducible and successful synthetic outcomes.[1][2] This document is intended for researchers, chemists, and quality control specialists, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this organometallic complex. We will explore the causal relationships between the molecular structure of (COD)PdBr₂ and its spectral features, providing a framework for confident identification and quality assessment.

Introduction: The Role and Importance of (COD)PdBr₂

Dibromo(1,5-cyclooctadiene)palladium(II) is a versatile, air-stable, and commercially available Pd(II) precursor. Its utility stems from the labile nature of the 1,5-cyclooctadiene (COD) ligand, which is readily displaced by stronger binding ligands, such as phosphines, to generate catalytically active Pd(0) or Pd(II) species in situ. This compound is a cornerstone in numerous palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1]

Given its critical role, ensuring the identity and integrity of the (COD)PdBr₂ starting material is a non-negotiable aspect of experimental design. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming the coordination of the COD ligand to the palladium center and the presence of the bromide ligands. This guide explains how to interpret the data from the three most common spectroscopic techniques to validate the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Coordination Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of (COD)PdBr₂ in solution. The key to interpretation lies in comparing the spectrum of the complex to that of the free, uncoordinated COD ligand.[3]

¹H NMR Spectroscopy

The coordination of the COD ligand's double bonds to the electron-deficient palladium center causes a significant change in the electronic environment of the olefinic and allylic protons.

-

Causality of Chemical Shift Changes: When the π-electrons of the C=C double bonds coordinate to the palladium atom, electron density is drawn away from the vinyl protons. This effect, known as deshielding, causes their resonance to shift to a higher frequency (downfield) compared to the free COD ligand. The allylic protons are also affected, typically showing a downfield shift as well.

-

Expected Spectrum: In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the symmetrical binding of the COD ligand results in a simple spectrum:

-

Olefinic Protons (=CH): A single resonance is expected for the four equivalent olefinic protons. This signal will appear significantly downfield from the corresponding signal in free COD (which is typically around 5.6 ppm). For the analogous dichloro complex, this peak is observed around 6.3 ppm.[4]

-

Allylic Protons (-CH₂-): A single resonance is expected for the eight equivalent allylic protons. This signal will also be shifted downfield compared to free COD (typically ~2.4 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information and confirms the coordination of the alkene moieties.

-

Causality of Chemical Shift Changes: Similar to the protons, the olefinic carbons are deshielded upon coordination to the palladium center. The donation of electron density from the C=C π-orbital to a vacant d-orbital on the palladium results in a downfield shift of the carbon resonance.

-

Expected Spectrum:

-

Olefinic Carbons (=CH): A single peak corresponding to the four equivalent olefinic carbons. In free COD, this signal is around 129 ppm.[5] In the complex, this is expected to shift downfield.

-

Allylic Carbons (-CH₂-): A single peak for the eight equivalent allylic carbons, typically found around 30 ppm.

-

Infrared (IR) Spectroscopy: A Direct Measure of Alkene Coordination

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups and, most importantly, verifying the coordination of the alkene to the metal center.

-

Causality of Vibrational Frequency Shifts: The defining feature is the stretching frequency of the carbon-carbon double bond (ν(C=C)). In the free COD ligand, this vibration appears around 1650-1640 cm⁻¹.[6] Upon coordination to palladium, electron density from the C=C π-bonding orbital is donated to the metal. Concurrently, there can be back-donation from a filled metal d-orbital to the π* antibonding orbital of the alkene. Both effects weaken the C=C bond, causing its stretching vibration to shift to a lower frequency (lower wavenumber), typically by 50-150 cm⁻¹.

-

Expected Spectrum:

-

C=C Stretch: Look for a band in the region of 1500-1550 cm⁻¹, which is significantly lower than that of the free ligand.

-

C-H Stretches: Alkene and alkane C-H stretching bands will be present above and below 3000 cm⁻¹, respectively.

-

Pd-Br Stretch: In the far-IR region (below 400 cm⁻¹), bands corresponding to the Pd-Br stretching vibrations would be expected, confirming the presence of the metal-halide bonds.

-

Mass Spectrometry (MS): Unambiguous Elemental Composition

Mass spectrometry provides the molecular weight of the complex and, critically, confirms its elemental composition through the unique isotopic distribution patterns of palladium and bromine.

-

Molecular Ion and Isotopic Pattern: The molecular weight of (COD)PdBr₂ is 374.41 g/mol .[7] The molecular ion peak ([M]⁺) should be observed around this m/z value. However, the most compelling evidence comes from the isotopic pattern.

-

Palladium Isotopes: Palladium has six stable isotopes with significant natural abundance.

-

Bromine Isotopes: Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.

-

The combination of one palladium atom and two bromine atoms creates a highly characteristic and complex cluster of peaks for the molecular ion. This "isotopic fingerprint" is a definitive confirmation that the observed ion contains one Pd and two Br atoms.

-

-

Fragmentation: Common fragmentation pathways in the mass spectrometer include the loss of the neutral COD ligand (a loss of 108 mass units) or the loss of one or both bromine radicals. Observing these fragment ions provides further structural validation.[8]

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of dibromo(1,5-cyclooctadiene)palladium(II).

| Technique | Feature | Expected Observation | Rationale for Structural Confirmation |

| ¹H NMR | Olefinic Protons (=CH) | ~6.3 ppm (downfield shift vs. free ligand) | Deshielding confirms Pd-alkene coordination.[4] |

| Allylic Protons (-CH₂) | >2.4 ppm (downfield shift vs. free ligand) | Effect of coordination on the ligand backbone. | |

| ¹³C NMR | Olefinic Carbons (=CH) | >129 ppm (downfield shift vs. free ligand) | Deshielding confirms Pd-alkene coordination.[5] |

| Allylic Carbons (-CH₂) | ~30 ppm | Confirms ligand backbone structure. | |

| IR | C=C Stretch | ~1500-1550 cm⁻¹ | Shift to lower frequency confirms weakening of C=C bond via coordination.[6] |

| Mass Spec | Molecular Ion ([M]⁺) | m/z ~374 | Confirms molecular weight.[7] |

| Isotopic Pattern | Complex cluster | Unique pattern for C₈H₁₂Br₂Pd provides definitive elemental composition.[8] |

Experimental Workflow and Protocols

A robust analytical workflow is essential for the comprehensive characterization of (COD)PdBr₂.

Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. 1,5-Cyclooctadiene(111-78-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1,5-Cyclooctadiene [webbook.nist.gov]

- 7. Dibromo(1,5-cyclooctadiene) palladium (II) | C8H12Br2Pd | CID 11187970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jusst.org [jusst.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dibromo(1,5-cyclooctadiene)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone catalyst in modern organic synthesis, dibromo(1,5-cyclooctadiene)palladium(II) [(COD)PdBr₂] is instrumental in forging complex molecular architectures, particularly in cross-coupling reactions that are vital to pharmaceutical development.[1] Its efficacy, however, is paired with specific handling requirements dictated by its chemical nature. This guide provides a comprehensive, technically-grounded framework for the safe and effective use of this essential reagent, ensuring both personnel safety and experimental integrity.

Compound Profile and Hazard Identification

Dibromo(1,5-cyclooctadiene)palladium(II) is an orange, solid organometallic complex.[2] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

1.1. GHS Classification: The "Why" Behind the Warning

The Globally Harmonized System (GHS) provides a clear, universal language for chemical hazards. (COD)PdBr₂ is classified as follows:

| Hazard Class | Category | GHS Hazard Statement | Causality and Field Insight |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4][5] | The palladium complex and its bromide ligands can interact with skin proteins and moisture, leading to inflammation, redness, and discomfort. Prolonged or repeated contact can exacerbate this, potentially leading to dermatitis. |

| Eye Irritation | 2 | H319: Causes serious eye irritation[3][4][5] | The crystalline or powdered form of the compound can cause significant mechanical and chemical irritation to the delicate tissues of the eye, resulting in pain, redness, and potential damage if not promptly addressed. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4][5] | As a fine powder, the compound is easily aerosolized. Inhalation can irritate the mucous membranes of the entire respiratory tract, from the nasal passages to the lungs, leading to coughing, shortness of breath, and inflammation. The target organ is the respiratory system.[3] |

This classification mandates a "Warning" signal word on all labeling.[3][4]

1.2. Physical and Chemical Properties Summary

Understanding these properties is crucial for predicting the compound's behavior during handling, storage, and in the event of a spill.

| Property | Value | Significance in Handling |

| Molecular Formula | C₈H₁₂Br₂Pd[3] | Confirms composition. |

| Molecular Weight | 374.41 g/mol [4] | Essential for accurate reagent measurement. |

| Appearance | Solid, Orange powder or chunks[2] | Visual identifier. The powdered form increases inhalation risk. |

| Melting Point | 201-205 °C | Stable at typical laboratory temperatures. |

| Solubility | Insoluble in water[2] | Affects spill cleanup procedures; water is not an effective solvent for dissolution. |

| Stability | Stable under recommended storage conditions. Hygroscopic.[6][7] | Must be protected from moisture to prevent degradation. |

The Self-Validating Safety Protocol: From Storage to Disposal

A robust safety protocol is a closed-loop system where each step validates the integrity of the next. This workflow is designed to minimize exposure and prevent contamination.

Caption: Workflow for Safe Handling of (COD)PdBr₂.

2.1. Handling and Storage: Proactive Prevention

The primary directive is to prevent contact and inhalation.

-

Storage Protocol:

-

Container: Keep the compound in its original, tightly sealed container.[3][6]

-

Environment: Store in a cool, dry, and well-ventilated area.[3][6] The hygroscopic nature of the compound means moisture can lead to degradation and altered reactivity.[6]

-

Compatibility: Store away from strong oxidizing agents.[6]

-

Specifics: Some suppliers recommend storage at 4°C under nitrogen to maximize shelf life.

-

-

Handling Protocol:

-

Ventilation: Always handle this compound within a certified chemical fume hood to control airborne dust.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[3][8]

-

Dispensing: Avoid creating dust when weighing or transferring. Use a spatula and weigh onto creased weighing paper or directly into the reaction vessel inside the fume hood.

-

Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before leaving the lab.[3]

-

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not arbitrary; it directly counters the identified hazards.

Sources

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Dibromo(1,5-cyclooctadiene) palladium (II) | C8H12Br2Pd | CID 11187970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibromo(1,5-cyclooctadiene)palladium(II), Pd 28.4% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. colonialmetals.com [colonialmetals.com]

The Genesis of a Catalyst: A Deep Dive into the Historical Development of Palladium Cyclooctadiene Complexes

For Researchers, Scientists, and Drug Development Professionals

The journey of palladium cyclooctadiene complexes from laboratory curiosities to indispensable tools in modern organic synthesis is a compelling narrative of scientific inquiry, innovation, and the relentless pursuit of catalytic efficiency. This in-depth technical guide delves into the historical development of these pivotal complexes, providing a comprehensive overview of their discovery, synthesis, and the evolution of their applications. By understanding the origins and the scientific reasoning behind their development, researchers can gain a deeper appreciation for their utility and be better equipped to innovate further.

The Dawn of a New Era: The Synthesis of Dichloro(1,5-cyclooctadiene)palladium(II) ([Pd(cod)Cl₂])

The story of palladium cyclooctadiene complexes begins with the synthesis of the stable, air-tolerant palladium(II) precursor, dichloro(1,5-cyclooctadiene)palladium(II) ([Pd(cod)Cl₂]). First reported in the scientific literature in 1972 by Drew, Doyle, and Shaver, this bright yellow solid marked a significant advancement in the accessibility of well-defined palladium catalysts.[1] Its synthesis, a straightforward displacement of chloride ligands from a palladium(II) salt by the bidentate chelating ligand 1,5-cyclooctadiene (cod), provided a reliable entry point into palladium chemistry.

The choice of 1,5-cyclooctadiene was strategic. Its two double bonds are perfectly positioned to coordinate to the palladium center in a "pincer-like" fashion, forming a stable square planar complex. This chelation effect imparts greater stability to the complex compared to analogous complexes with monodentate olefin ligands.

Experimental Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)palladium(II)

This protocol is based on the classical method and is a staple in many organometallic chemistry laboratories.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

1,5-Cyclooctadiene (cod)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

A suspension of palladium(II) chloride in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A stoichiometric amount of 1,5-cyclooctadiene is added to the suspension.

-

The mixture is stirred at room temperature. The initially insoluble PdCl₂ gradually reacts to form the soluble [Pd(cod)Cl₂] complex, resulting in a clear yellow solution.

-

The reaction progress can be monitored by the dissolution of the solid.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The yellow solid can be further purified by recrystallization from a suitable solvent like dichloromethane/hexane.

Table 1: Physicochemical Properties of [Pd(cod)Cl₂]

| Property | Value |

| Appearance | Yellow crystalline solid |

| Molecular Weight | 285.51 g/mol |

| Solubility | Soluble in chlorinated solvents |

| Stability | Air and moisture stable |

Unlocking Reactivity: The Emergence of Bis(1,5-cyclooctadiene)palladium(0) ([Pd(cod)₂])

While [Pd(cod)Cl₂] was a valuable and stable precursor, the true catalytic potential of palladium often lies in its zerovalent state, Pd(0). The synthesis of bis(1,5-cyclooctadiene)palladium(0) ([Pd(cod)₂]) was a pivotal moment, providing a highly reactive and versatile source of Pd(0) for a wide range of catalytic transformations. The pioneering work of Günther Wilke and his group in the 1960s on zerovalent nickel-olefin complexes laid the conceptual groundwork for the synthesis of analogous palladium complexes. While a single, definitive first report for the synthesis of [Pd(cod)₂] is not as clearly delineated as for its nickel counterpart, the methodologies developed by Wilke for [Ni(cod)₂] were readily adapted.

The synthesis of [Pd(cod)₂] involves the reduction of a palladium(II) salt in the presence of an excess of 1,5-cyclooctadiene. The lability of the cyclooctadiene ligands in [Pd(cod)₂] is key to its reactivity; they can be easily displaced by other ligands, such as phosphines, or by substrates, initiating the catalytic cycle. This property made [Pd(cod)₂] a superior precursor for generating catalytically active Pd(0) species in situ compared to more stable complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), where the phosphine ligands are more strongly bound.

Conceptual Synthetic Workflow: Preparation of [Pd(cod)₂]

The following workflow illustrates the general principles behind the synthesis of [Pd(cod)₂], drawing parallels from the established synthesis of [Ni(cod)₂].

Caption: General workflow for the synthesis of [Pd(cod)₂].

A Catalyst Takes Center Stage: Early Applications in Organic Synthesis

The availability of well-defined and reactive palladium cyclooctadiene complexes, particularly [Pd(cod)₂], catalyzed a paradigm shift in organic synthesis. One of the earliest and most impactful applications was in the telomerization of butadiene.

The Telomerization of Butadiene: A Case Study in Atom Economy

In the 1970s, the palladium-catalyzed telomerization of butadiene emerged as a highly atom-economical process for the synthesis of C₈-olefins.[2] This reaction involves the dimerization of two butadiene molecules with the simultaneous addition of a nucleophile. [Pd(cod)₂], often in combination with phosphine ligands, proved to be an exceptionally effective catalyst for this transformation.

The choice of a palladium cyclooctadiene complex was crucial. The labile nature of the 'cod' ligands allowed for the ready formation of the active catalytic species, a Pd(0)-phosphine complex. This catalyst could then efficiently coordinate to butadiene molecules, initiating the catalytic cycle that leads to the formation of octadienyl derivatives. This process was a significant improvement over existing methods, which often required stoichiometric reagents and harsh reaction conditions.

Catalytic Cycle: Palladium-Catalyzed Telomerization of Butadiene with a Nucleophile (NuH)

Caption: Simplified catalytic cycle for the telomerization of butadiene.

The Foundation for a Revolution: Precursors for Cross-Coupling Reactions

The true impact of palladium cyclooctadiene complexes on the pharmaceutical and fine chemical industries became fully apparent with their application as precatalysts in cross-coupling reactions. The groundbreaking work of Heck, Negishi, and Suzuki, for which they were awarded the Nobel Prize in Chemistry in 2010, revolutionized the way chemists construct carbon-carbon bonds.[3] Palladium cyclooctadiene complexes played a crucial, behind-the-scenes role in this revolution.

[Pd(cod)Cl₂] and [Pd(cod)₂] serve as excellent starting materials for the in situ generation of the active Pd(0) catalysts required for these transformations. Their use offered several advantages over other palladium sources:

-

Reproducibility: As well-defined, crystalline solids, they allowed for precise control over the amount of palladium used in a reaction.

-

Versatility: The 'cod' ligands could be readily displaced by a wide variety of phosphine or N-heterocyclic carbene (NHC) ligands, allowing for the facile screening and optimization of catalyst systems for specific applications.

-

Mild Reaction Conditions: The high reactivity of the in situ generated catalysts often enabled reactions to be performed under milder conditions than previously possible.

The ability to fine-tune the catalytic system by simply changing the ancillary ligand proved to be a game-changer, paving the way for the development of highly selective and efficient methods for the synthesis of complex molecules, including many active pharmaceutical ingredients.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Sources

A-1,5-Cyclooctadiene Ligand in Palladium Catalysis: An In-depth Technical Guide

Abstract: The 1,5-cyclooctadiene (COD) ligand holds a pivotal position in the field of palladium catalysis. This bidentate chelating olefin is instrumental in the formation of stable, well-defined palladium precatalysts that are widely employed in a vast array of organic transformations. This technical guide provides a comprehensive exploration of the multifaceted role of the COD ligand, delving into its structural and electronic properties, its function in stabilizing palladium centers, and its dynamic behavior within catalytic cycles. We will examine the causality behind its selection in various experimental contexts, from its use in common precatalysts like dichloro(1,5-cyclooctadiene)palladium(II) [PdCl2(COD)] to its influence on reaction kinetics and catalyst longevity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles governing the application of COD-ligated palladium complexes in modern synthetic chemistry.

Introduction: The Unique Position of 1,5-Cyclooctadiene in Ligand Chemistry

The architecture of a catalyst is paramount to its function, and in the realm of homogeneous palladium catalysis, the choice of ligand is a critical determinant of reactivity, selectivity, and stability. Among the myriad of ligands available, 1,5-cyclooctadiene (COD) has carved a unique niche for itself. It is not merely a spectator ligand but an active participant that profoundly influences the entire catalytic process.

The COD ligand is a cyclic diolefin that coordinates to the palladium center through its two C=C double bonds. This bidentate chelation imparts significant stability to the resulting palladium complex. The most common and commercially available COD-ligated palladium precatalyst is dichloro(1,5-cyclooctadiene)palladium(II), or [PdCl2(COD)].[1][2] This yellow, air-stable solid serves as a versatile and convenient source of palladium(II) for a wide range of catalytic reactions.

The utility of the COD ligand stems from a delicate balance of properties:

-

Stabilizing Effect: The chelating nature of COD provides thermodynamic stability to the palladium complex, allowing for its isolation, storage, and handling under normal laboratory conditions. This is a significant practical advantage over more sensitive palladium precursors.

-

Lability: Despite its stabilizing effect, the Pd-COD bond is sufficiently labile to permit ligand exchange with other, often more strongly coordinating, ligands such as phosphines or N-heterocyclic carbenes (NHCs). This facile exchange is the cornerstone of its application in in situ catalyst generation, where the active catalytic species is formed within the reaction mixture.[3][4]

-

Predictable Coordination Chemistry: The coordination of COD to palladium is well-understood, typically resulting in a square planar geometry around the Pd(II) center.[1] This predictability aids in the rational design of catalytic systems.

This guide will dissect these attributes in detail, providing a foundational understanding of why the COD ligand is so frequently the starting point for developing and optimizing palladium-catalyzed transformations.

The Workhorse Precatalyst: Dichloro(1,5-cyclooctadiene)palladium(II)

[PdCl2(COD)] is arguably the most widely recognized and utilized COD-ligated palladium complex. Its prevalence is a direct consequence of its straightforward synthesis, remarkable stability, and broad applicability.

Synthesis and Physicochemical Properties

[PdCl2(COD)] is typically synthesized by the direct reaction of palladium(II) chloride with 1,5-cyclooctadiene in an appropriate solvent.[1] The resulting complex is a yellow crystalline solid with good solubility in chlorinated solvents like dichloromethane and chloroform.[1] X-ray crystallographic studies have confirmed its square planar geometry, with the two chloride ligands and the midpoints of the two C=C bonds of the COD ligand occupying the four coordination sites of the palladium center.[1]

| Property | Value | Reference |

| Chemical Formula | C8H12Cl2Pd | [2] |

| Molar Mass | 285.50 g·mol−1 | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 210 °C (decomposes) | |

| CAS Number | 12107-56-1 | [1] |

The Gateway to Active Catalysts: Ligand Exchange

The primary function of [PdCl2(COD)] in catalysis is to serve as a stable precursor to the catalytically active species. The COD ligand, being a relatively weak σ-donor, is readily displaced by stronger donor ligands, most notably phosphines and NHCs.[3][4] This ligand exchange process is a critical initiation step in many catalytic cycles.

Caption: Ligand exchange reaction of [PdCl2(COD)] with a generic ligand 'L'.

This in situ generation of the active catalyst offers several advantages:

-

Convenience: It obviates the need to synthesize and isolate potentially air- or moisture-sensitive phosphine-ligated palladium complexes.

-

Modularity: It allows for the rapid screening of a library of different ligands with a single, stable palladium precursor to identify the optimal catalyst for a specific transformation.[4]

-

Versatility: [PdCl2(COD)] is compatible with a wide range of phosphine ligands, from simple triarylphosphines to bulky, electron-rich biarylphosphines that are often required for challenging cross-coupling reactions.[5][6]

The Role of COD in the Catalytic Cycle